N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-ETHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule featuring a thiazole ring, benzodioxole, ethylphenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxole group: This step involves the reaction of a benzodioxole derivative with a suitable electrophile.
Attachment of the ethylphenyl group: This can be done via Friedel-Crafts alkylation or other suitable methods.
Incorporation of the trifluoromethylphenyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents on the benzodioxole, ethylphenyl, and trifluoromethylphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can produce thiazolidines or other reduced derivatives.
Substitution: Can yield a variety of substituted thiazole derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and other functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-METHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-ISOPROPYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C26H21F3N2O2S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H21F3N2O2S/c1-2-17-6-9-19(10-7-17)22-15-34-25(30-21-5-3-4-20(13-21)26(27,28)29)31(22)14-18-8-11-23-24(12-18)33-16-32-23/h3-13,15H,2,14,16H2,1H3 |
InChI Key |
ZKWBFKQNIFPEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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